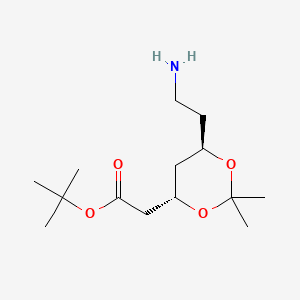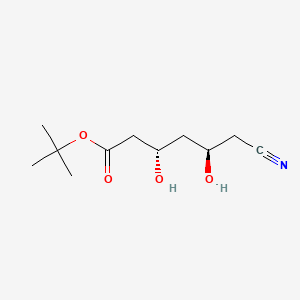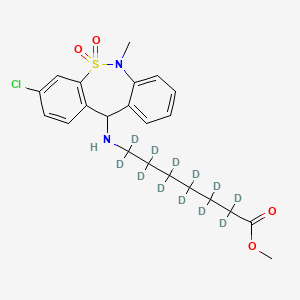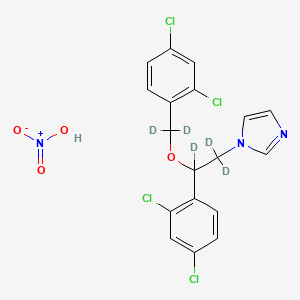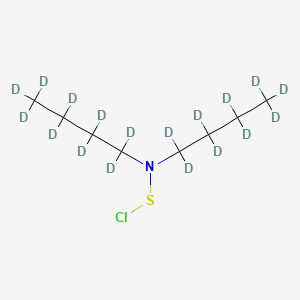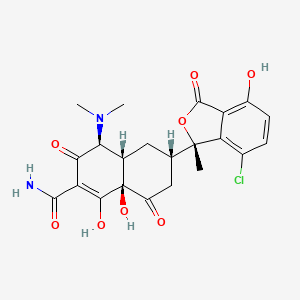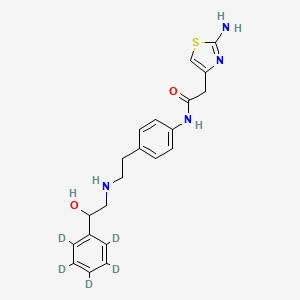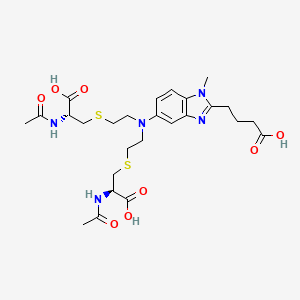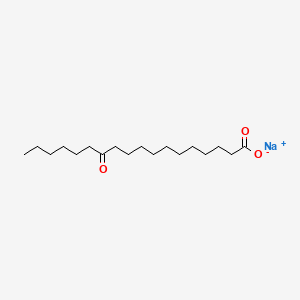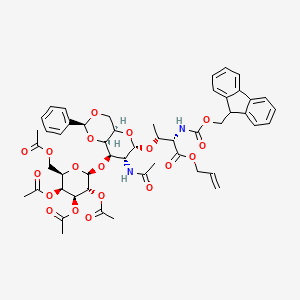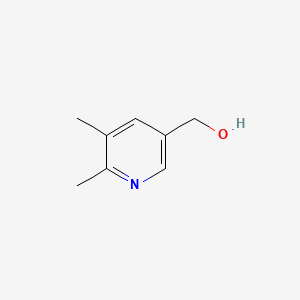
5-Hydroxymethyl-2,3-dimethylpyridine
概要
説明
科学的研究の応用
Synthesis of Complex Compounds
5-Hydroxymethyl-2,3-dimethylpyridine serves as a critical intermediate in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of 3,5-dimethylpyridine, an important compound in petrochemical processes. The synthesis involves autoclaving with ammonia, methylamine, or dimethylamine at elevated temperatures in the presence of catalysts, demonstrating the compound's versatility in organic synthesis (Dieterich et al., 1973).
Chemical Transformations
The compound also undergoes various chemical transformations to yield valuable derivatives. A notable example is its conversion into 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, showcasing its adaptability in chemical synthesis. The overall yield of this transformation was reported as 63.6%, indicating its efficiency (Dai Gui, 2004).
NMR pH Indicators
Furthermore, derivatives of this compound, such as 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, have been synthesized and evaluated as 19F NMR pH indicators. These derivatives are crucial for monitoring pH variations in different scientific and medical settings, highlighting the compound's importance in analytical chemistry (Amrollahi, 2014).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of derivatives like 3-chloro-5-hydroxy-2,6-dimethylpyridine have provided insights into hydrogen bonding and other intermolecular interactions. These studies are fundamental in understanding the properties of pharmaceuticals and other complex molecules (Hanuza et al., 1997).
特性
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDCRBZGFDBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675940 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857146-29-3 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6-dimethylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


